molecular formula C5H10O3 B12657578 5,5-Dihydroxyvaleraldehyde CAS No. 51052-01-8

5,5-Dihydroxyvaleraldehyde

Cat. No.: B12657578
CAS No.: 51052-01-8
M. Wt: 118.13 g/mol
InChI Key: JVWLHJMVGBZOGY-UHFFFAOYSA-N
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Description

5,5-Dihydroxyvaleraldehyde: is an organic compound with the molecular formula C5H10O3 5,5-dihydroxypentanal . This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a five-carbon chain. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dihydroxyvaleraldehyde can be synthesized through several methods. One common method involves the oxidation of 5,5-dihydroxyvaleric acid . This reaction typically uses an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:

C5H10O4+Oxidizing AgentC5H10O3+By-products\text{C5H10O4} + \text{Oxidizing Agent} \rightarrow \text{C5H10O3} + \text{By-products} C5H10O4+Oxidizing Agent→C5H10O3+By-products

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of glutaraldehyde in the presence of a suitable catalyst such as palladium on carbon . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dihydroxyvaleraldehyde can be further oxidized to form using oxidizing agents like .

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acids, or alkyl halides under appropriate conditions.

Major Products:

    Oxidation: 5,5-Dihydroxyvaleric acid.

    Reduction: 5,5-Dihydroxyvaleric alcohol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

5,5-Dihydroxyvaleraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dihydroxyvaleraldehyde involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

  • 5-Hydroxyvaleraldehyde
  • 5,5-Dihydroxyvaleric acid
  • Glutaraldehyde

Comparison:

  • 5-Hydroxyvaleraldehyde: Contains only one hydroxyl group and an aldehyde group, making it less reactive compared to 5,5-Dihydroxyvaleraldehyde.
  • 5,5-Dihydroxyvaleric acid: Contains two hydroxyl groups and a carboxylic acid group, making it more acidic and less reactive in certain reactions.
  • Glutaraldehyde: Contains two aldehyde groups, making it highly reactive and commonly used as a cross-linking agent in various applications.

This compound is unique due to the presence of both hydroxyl and aldehyde groups, providing it with versatile reactivity and making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

51052-01-8

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

5,5-dihydroxypentanal

InChI

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2

InChI Key

JVWLHJMVGBZOGY-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CC(O)O

Origin of Product

United States

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